![molecular formula C7H8N2O3 B2768036 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 75239-15-5](/img/structure/B2768036.png)
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The reactivity and synthetic applications of pyrazole derivatives, such as 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid, have been extensively studied due to their value as building blocks for heterocyclic compounds. These compounds serve as precursors for synthesizing a wide range of heterocycles, including pyrazolo-imidazoles, -thiazoles, and spiropyrans, under mild reaction conditions. Their unique reactivity facilitates the synthesis of versatile dyes and heterocyclic compounds from a broad spectrum of precursors, highlighting their significance in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives, including this compound, exhibit a wide range of biological activities. These activities encompass antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The synthesis and biological applications of these derivatives have been summarized, showcasing their potential as scaffolds in medicinal chemistry. The review of these applications can guide researchers in the field of medicinal chemistry, underscoring the therapeutic potential of pyrazole carboxylic acid derivatives (Cetin, 2020).
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through hydrogen bonding and other intermolecular forces . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting they may impact multiple pathways .
Result of Action
Pyrazole derivatives have been associated with a variety of pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
They are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Pyrazole derivatives have been reported to exhibit cytotoxicity against various human cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pyrazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Pyrazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Pyrazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .
Subcellular Localization
Pyrazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
properties
IUPAC Name |
4-acetyl-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)5-3-9(2)8-6(5)7(11)12/h3H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYSIIRVUQKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75239-15-5 |
Source
|
Record name | 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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